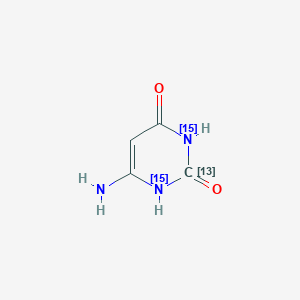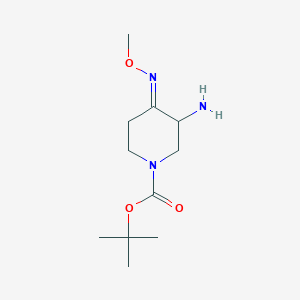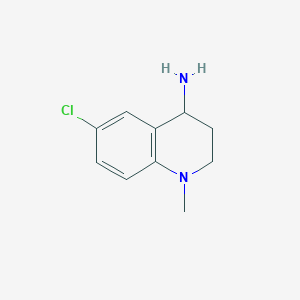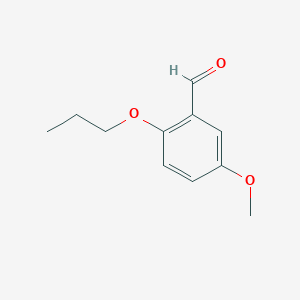
5-Methoxy-2-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, characterized by the presence of methoxy and propoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propoxybenzaldehyde typically involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde. This reaction is carried out using alkyl bromides or iodides in the presence of anhydrous potassium carbonate as a base. The reaction is performed in refluxing acetone, leading to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available 2-hydroxy-5-methoxybenzaldehyde as the starting material. The process is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to substitute the methoxy or propoxy groups.
Major Products Formed
Oxidation: 5-Methoxy-2-propoxybenzoic acid.
Reduction: 5-Methoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-propoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its functional groups that can be modified for desired biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The methoxy and propoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity.
3-Methoxy-2-propoxybenzaldehyde: Similar structure but with different positioning of the methoxy group.
Uniqueness
5-Methoxy-2-propoxybenzaldehyde is unique due to the presence of both methoxy and propoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-5-4-10(13-2)7-9(11)8-12/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
QQEHWEQBNZFLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



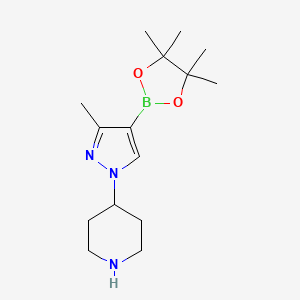
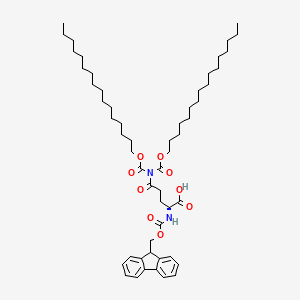
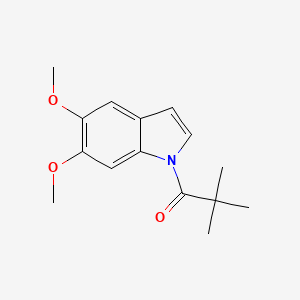
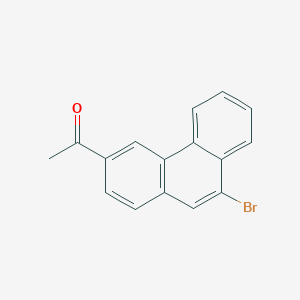
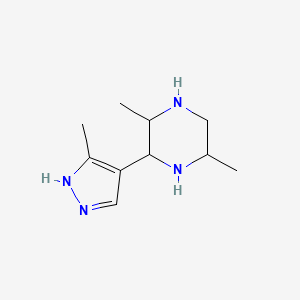

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
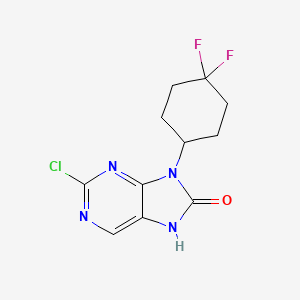
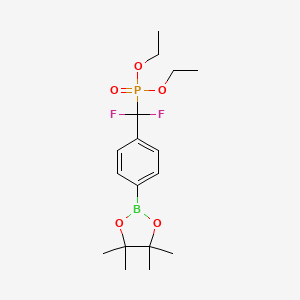
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
